Ethyl 2,4,6-Trihydroxybenzoate
Overview
Description
Ethyl 2,4,6-Trihydroxybenzoate is an organic compound with the molecular formula C9H10O5. It is a derivative of benzoic acid, specifically an ethyl ester of 2,4,6-trihydroxybenzoic acid. This compound is known for its role as a dual-Liver X Receptor modulator, which regulates the expression of key genes involved in cholesterol homeostasis without inducing lipid accumulation in HepG2 cells .
Mechanism of Action
Target of Action
Ethyl 2,4,6-Trihydroxybenzoate primarily targets the Liver X Receptor (LXR) . The Liver X Receptor plays a crucial role in regulating the expression of key genes involved in cholesterol homeostasis .
Mode of Action
This compound acts as an agonistic ligand for the Liver X Receptor . It binds to the receptor and induces the transcriptional activation of LXR-α/-β-responsive genes . This interaction results in the regulation of key genes involved in cholesterol homeostasis .
Biochemical Pathways
The activation of the Liver X Receptor by this compound affects the cholesterol homeostasis pathway . This pathway is responsible for maintaining the balance of cholesterol in the body. The compound’s action on this pathway leads to the suppression of cellular cholesterol accumulation in a dose-dependent manner .
Pharmacokinetics
Its action on the liver x receptor and the resulting effects on cholesterol homeostasis suggest that it may have a significant impact on the bioavailability of cholesterol in the body .
Result of Action
The primary result of this compound’s action is the induction of cholesterol efflux from macrophages . This means that it promotes the removal of cholesterol from these cells. Interestingly, it achieves this effect without inducing lipid accumulation in HepG2 cells , which are a type of liver cell.
Biochemical Analysis
Biochemical Properties
Ethyl 2,4,6-Trihydroxybenzoate plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It has been shown to inhibit enzymes such as α-glucosidase and lipase, which are crucial in carbohydrate and lipid metabolism, respectively . The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of these enzymes, leading to competitive inhibition. Additionally, this compound interacts with proteins involved in oxidative stress responses, enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis by activating the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic genes such as Bax and the downregulation of anti-apoptotic genes like Bcl-2 . Furthermore, this compound modulates cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable enzyme-inhibitor complexes . This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for several weeks when stored properly. Its effects on cellular function can diminish over time due to gradual degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it exhibits beneficial effects such as reduced oxidative stress and improved metabolic profiles . At higher doses, it can cause toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a specific dose range maximizes therapeutic benefits while minimizing adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4,6-Trihydroxybenzoate can be synthesized through the esterification of 2,4,6-trihydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 2,4,6-Trihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: The compound’s role as a Liver X Receptor modulator makes it valuable in research on cholesterol metabolism and related diseases.
Medicine: Its ability to regulate cholesterol homeostasis without inducing lipid accumulation has potential therapeutic implications for conditions like atherosclerosis.
Comparison with Similar Compounds
Methyl 2,4,6-Trihydroxybenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester.
2,4,6-Trihydroxybenzoic Acid: The parent compound without the ester group.
Ethyl 3,4,5-Trihydroxybenzoate: A structural isomer with hydroxyl groups at different positions on the benzene ring.
Uniqueness: this compound is unique due to its specific interaction with Liver X Receptors and its ability to modulate cholesterol homeostasis without causing lipid accumulation. This property distinguishes it from other similar compounds that may not have the same receptor affinity or biological effects .
Properties
IUPAC Name |
ethyl 2,4,6-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOJATHNUASNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710717 | |
Record name | Ethyl 2,4,6-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90536-74-6 | |
Record name | Ethyl 2,4,6-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the biological activity of Ethyl 2,4,6-Trihydroxybenzoate?
A2: Research indicates this compound demonstrates moderate cytotoxicity against the human renal carcinoma cell line 786-O with an IC50 value of 38.6 μΜ []. This suggests potential anti-cancer properties, although further investigation is needed to confirm this effect and explore the underlying mechanisms.
Q2: Does this compound exhibit any antioxidant properties?
A3: While not extensively explored in the provided research, this compound, alongside other acylphloroglucinol derivatives, demonstrated ABTS+ radical scavenging activity with an IC50 value below 10 μM []. This finding indicates potential antioxidant properties, which could contribute to its overall biological effects.
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